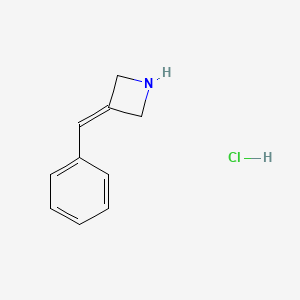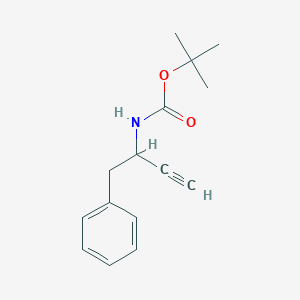
Tert-butyl (1R)-1-benzylprop-2-ynylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes a tert-butyl group, a phenyl group, and a but-3-yn-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne and phenyl group under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which allows for the formation of the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its carbamate group can interact with enzymes, providing insights into enzyme mechanisms and functions.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Researchers explore its potential as a lead compound for drug development.
Industry: In the industrial sector, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate can be used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The phenyl and but-3-yn-2-yl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- tert-Butyl N-(1-phenylbut-3-en-2-yl)carbamate
- tert-Butyl N-(1-phenylbut-3-yn-2-yl)carbamate analogs
Comparison: Compared to similar compounds, tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate is unique due to its specific combination of functional groups. The presence of the triple bond (alkyne) in the but-3-yn-2-yl moiety distinguishes it from its analogs, which may have double bonds (alkenes) or single bonds (alkanes). This structural difference can influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-(1-phenylbut-3-yn-2-yl)carbamate |
InChI |
InChI=1S/C15H19NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h1,6-10,13H,11H2,2-4H3,(H,16,17) |
InChI Key |
NSTYAOIOBURIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


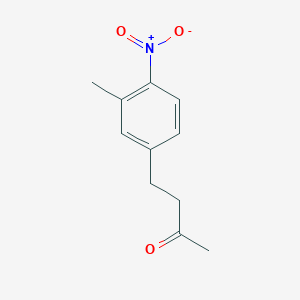
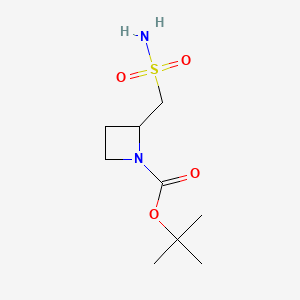
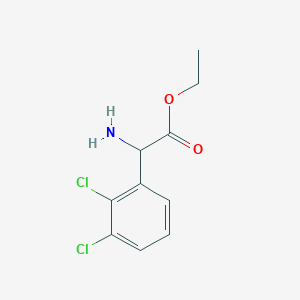
![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)
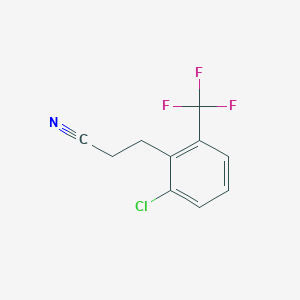
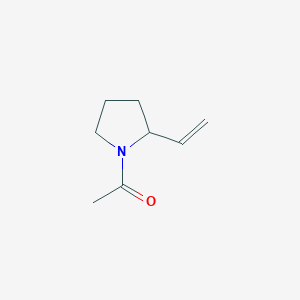
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)
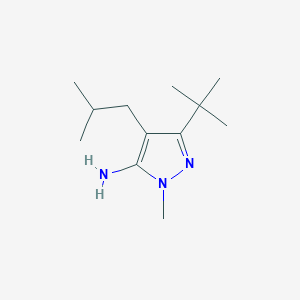
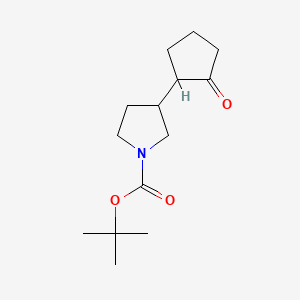
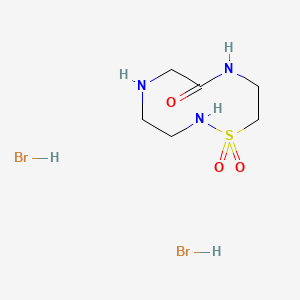
![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
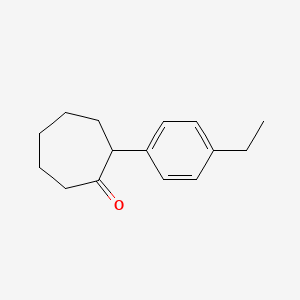
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
